molecular formula C20H22N2O5S B2901225 Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate CAS No. 941900-47-6

Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate

Numéro de catalogue B2901225
Numéro CAS: 941900-47-6
Poids moléculaire: 402.47
Clé InChI: DVQKUGPYTFHGNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . These substrates can act as ambident nucleophiles, that is, as both N- and C-nucleophiles . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .


Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their use in the synthesis of a wide variety of heterocyclic compounds . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .

Mécanisme D'action

Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate selectively binds to VMAT2, which is responsible for the packaging and storage of monoamine neurotransmitters in vesicles. By inhibiting the uptake of these neurotransmitters, this compound leads to an increase in their extracellular levels, which can modulate neuronal activity. This compound has been shown to have a higher affinity for VMAT2 in the striatum, which is a brain region that is heavily involved in motor function and is affected in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain, leading to modulation of neuronal activity. This compound has been studied in animal models of Parkinson's disease, where it has been shown to improve motor function by increasing dopamine levels in the striatum. This compound has also been studied in animal models of addiction, where it has been shown to decrease drug-seeking behavior by modulating the reward pathway in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate has several advantages for lab experiments, including its specificity for VMAT2 and its ability to selectively modulate monoamine neurotransmitters. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine optimal dosing and administration protocols.

Orientations Futures

There are several future directions for research on Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate, including its potential therapeutic applications in neurological and psychiatric disorders, its mechanism of action in modulating monoamine neurotransmitters, and its potential toxicity and safety profiles. Additionally, further research is needed to determine optimal dosing and administration protocols for this compound.

Méthodes De Synthèse

The synthesis of Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate involves the reaction of 2-aminobenzoic acid with 1,1-dioxo-2-thia-5-azacyclohexane in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to form the intermediate 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoic acid. The esterification of this intermediate with ethanol and sulfuric acid yields the final product, this compound.

Applications De Recherche Scientifique

Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to selectively bind to VMAT2 and inhibit the uptake of monoamine neurotransmitters, leading to an increase in their extracellular levels and subsequent modulation of neuronal activity. This compound has been studied in animal models of Parkinson's disease, schizophrenia, and addiction, where it has shown promising results in improving motor function, reducing psychotic symptoms, and decreasing drug-seeking behavior, respectively.

Propriétés

IUPAC Name

ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-27-20(24)17-7-3-4-8-18(17)21-19(23)15-9-11-16(12-10-15)22-13-5-6-14-28(22,25)26/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQKUGPYTFHGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.